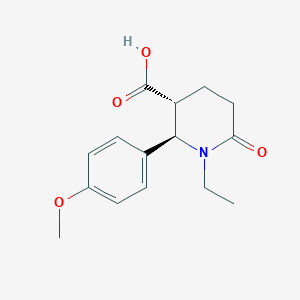

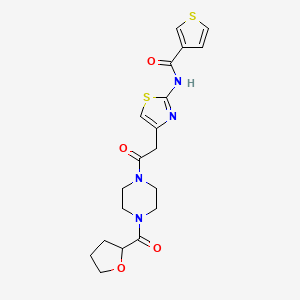

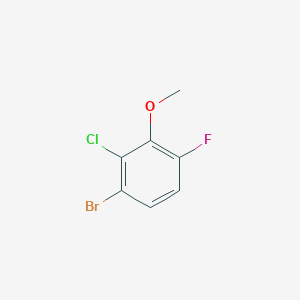

![molecular formula C18H21N3O2 B2372045 4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 338403-38-6](/img/structure/B2372045.png)

4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of chalcone derivative . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They are active lead molecules in medicinal chemistry for the discovery of new drugs .

Synthesis Analysis

The synthesis of such compounds often involves free radical polymerization and RAFT polymerization . The molar masses of the samples are usually around 33,000–35,000 g∙mol −1 .Molecular Structure Analysis

The molecular structure of similar compounds has been calculated using density functional theory (DFT) and conformational analysis . The structure was solved by direct methods exerting SHELXT-2018/2 and refined on F 2 through full-matrix least-squares procedure for all data exerting SHELXL-2018/3 .Chemical Reactions Analysis

The compound may exhibit unusual temperature-sensitive protonation behaviour . It is also known that 4- (Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts .Physical And Chemical Properties Analysis

Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones . The presence of a disubstituted amino group such as dimethylamino in ring B is of abundant significance for the higher extinction coefficient, greater quantum yields and fluorescence with lower ionization potential .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

QCC: has been synthesized and characterized as a novel nonlinear optical (NLO) material. Its linear and third-order nonlinear optical (TNLO) properties were studied when dissolved in polar solvents such as DMSO, DMF, and ethanol. The results revealed that QCC possesses a nonlinear refractive index (n₂) of approximately 10⁻¹¹ m²/W and a nonlinear absorption coefficient (β) indicating behaviors of saturable absorption (SA) and reverse saturable absorption (RSA). These properties position QCC for applications in photonics and optoelectronics .

Disperse Dyes for Polyester Fabrics

Enaminone derivatives, including QCC , can be used to create novel disperse dyes. By reacting these derivatives with phenyldiazonium salt, researchers have achieved highly productive procedures for developing new disperse colors. These dyes find applications in dyeing polyester fabrics at various temperatures (ranging from 70 to 130 °C), impacting color depth, intensity, and fastness characteristics .

Photophysical Properties

The electronic and photophysical properties of QCC have been investigated using density functional theory (DFT) and time-dependent density functional theory (TD-DFT). Researchers explored its reactivity, structural features, and photovoltaic properties. Understanding these properties is crucial for potential applications in solar cells and other optoelectronic devices .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(E)-3-(dimethylamino)-2-phenylprop-2-enoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-20(2)12-15(13-8-6-5-7-9-13)17(22)14-10-16(19-11-14)18(23)21(3)4/h5-12,19H,1-4H3/b15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRYMYIJIOYHRB-NTCAYCPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CNC(=C2)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C1=CC=CC=C1)/C(=O)C2=CNC(=C2)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

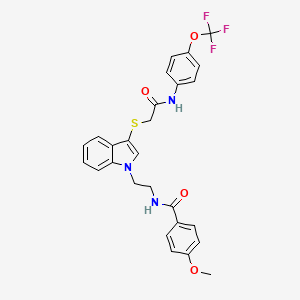

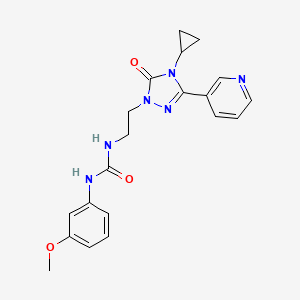

![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)

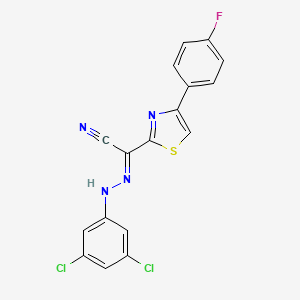

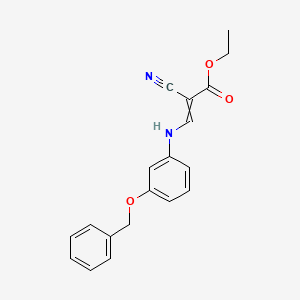

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2371973.png)

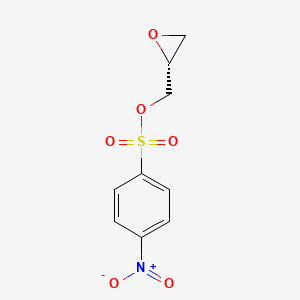

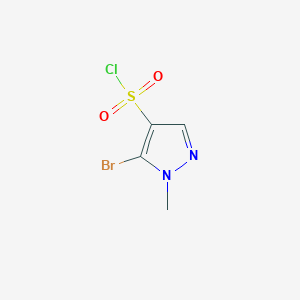

![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)